4-tert-butyl-3-methylphenol
Overview
Description
4-tert-butyl-3-methylphenol, also known as this compound, is an organic compound with the molecular formula C11H16O. It is a derivative of cresol, where the methyl group is substituted with a tert-butyl group. This compound is known for its applications in various industries, including as an antioxidant in the food and polymer industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-3-methylphenol typically involves the alkylation of p-cresol with tert-butyl alcohol. A highly efficient catalyst is necessary for this reaction. One method involves using a deep eutectic solvent (DES) prepared from caprolactam and p-toluenesulfonic acid as the catalyst. The reaction conditions are optimized using response surface methodology, and the catalyst can be recycled with good performance .
Industrial Production Methods
In industrial settings, the alkylation of p-cresol with tert-butyl alcohol is carried out using various catalysts, including solid acids like 12-tungstophosphoric acid supported on neutral alumina. This method provides high conversion rates and selectivity for the desired product under mild conditions .
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-3-methylphenol undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it back to its parent phenol.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Friedel-Crafts alkylation and acylation reactions often use catalysts like aluminum chloride or boron trifluoride.
Major Products
The major products formed from these reactions include various substituted phenols and quinones, depending on the specific reagents and conditions used.
Scientific Research Applications
4-tert-butyl-3-methylphenol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of fine chemicals and as a stabilizer in polymer chemistry.
Biology: Investigated for its antioxidant properties and potential protective effects against oxidative stress.
Medicine: Explored for its potential use in pharmaceuticals due to its bioactive properties.
Mechanism of Action
The mechanism of action of 4-tert-butyl-3-methylphenol primarily involves its antioxidant properties. It acts by donating hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. The molecular targets include reactive oxygen species (ROS) and other free radicals, and the pathways involved are related to the inhibition of oxidative stress and lipid peroxidation .
Comparison with Similar Compounds
Similar Compounds
P-Cresol: A simpler phenol derivative without the tert-butyl group.
2,6-Di-tert-butyl-p-cresol: Another antioxidant with two tert-butyl groups, providing higher steric hindrance and stability.
4-tert-Butylphenol: Similar structure but lacks the methyl group on the aromatic ring.
Uniqueness
4-tert-butyl-3-methylphenol is unique due to its specific substitution pattern, which provides a balance between steric hindrance and reactivity. This makes it particularly effective as an antioxidant in various applications, offering a combination of stability and reactivity that is not found in simpler phenol derivatives .
Properties
CAS No. |
1333-13-7 |
---|---|
Molecular Formula |
C11H16O |
Molecular Weight |
164.24 g/mol |
IUPAC Name |
4-tert-butyl-3-methylphenol |
InChI |
InChI=1S/C11H16O/c1-8-7-9(12)5-6-10(8)11(2,3)4/h5-7,12H,1-4H3 |
InChI Key |
JKINPMFPGULFQY-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)O)C(C)(C)C |
Canonical SMILES |
CC1=C(C=CC(=C1)O)C(C)(C)C |
Appearance |
Solid powder |
2219-72-9 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
p-t-Butyl-m-cresol |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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